1-ethyl-6-methoxy-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydroquinoline-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-6-methoxy-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-5-22-9-13(15(23)12-8-11(25-4)6-7-14(12)22)16(24)19-18-21-20-17(26-18)10(2)3/h6-10H,5H2,1-4H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXHWLVZXAEBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NN=C(S3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-methoxy-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. Common starting materials include quinoline derivatives, thiadiazole derivatives, and various reagents for functional group transformations. Reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-methoxy-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds with the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis. Reaction conditions vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce new functional groups onto the quinoline or thiadiazole rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a component in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-6-methoxy-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues in the Quinoline Family
Key Observations :
- The target compound’s thiadiazole-carboxamide side chain differentiates it from classical quinolones (e.g., ciprofloxacin), which rely on fluorine and piperazine groups for bacterial DNA gyrase inhibition.
- Compared to Compound 6a (), the quinoline core in the target compound provides enhanced planarity for intercalation, whereas the triazole-thioester in Compound 6a favors nucleophilic interactions .
Pharmacokinetic and Thermodynamic Properties
| Property | Target Compound | Ciprofloxacin | Compound 6a () |
|---|---|---|---|
| LogP (Lipophilicity) | 3.2 | 1.3 | 2.8 |
| Solubility (mg/mL) | 0.15 | 4.7 | 0.45 |
| Melting Point (°C) | 218–220 | 255–257 | 192–194 |
Analysis :
- The higher LogP of the target compound (3.2 vs.
- Compound 6a’s thioester group () contributes to moderate solubility (0.45 mg/mL), whereas the thiadiazole in the target compound further reduces solubility .
Challenges :
- The target compound’s synthesis requires precise control of coupling conditions to avoid thiadiazole ring degradation.
- In contrast, Compound 6a’s synthesis () leverages oxadiazole-thioester reactivity, which is less stable under acidic conditions.
Biological Activity
The compound 1-ethyl-6-methoxy-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydroquinoline-3-carboxamide is a synthetic derivative that combines a quinoline core with a thiadiazole moiety. This structural combination is significant as both components are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit notable antimicrobial properties. The presence of the 1,3,4-thiadiazole ring in this compound is linked to enhanced antibacterial and antifungal activities. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various pathogenic microorganisms, including Staphylococcus aureus and Candida albicans .
Anticancer Activity
Thiadiazole derivatives have been reported to possess anticancer properties. A study highlighted that compounds containing a thiadiazole ring showed cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and leukemia cells . The mechanism often involves induction of apoptosis and cell cycle arrest.
Anticonvulsant Activity
Compounds derived from thiadiazoles have also been evaluated for their anticonvulsant properties. In animal models, certain derivatives demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The structure-activity relationship (SAR) suggests that modifications to the thiadiazole ring can enhance anticonvulsant efficacy .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes, such as carbonic anhydrases and kinases.
- DNA Interaction : Some derivatives can intercalate into DNA or inhibit topoisomerases, disrupting replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS production can lead to oxidative stress in cancer cells, promoting apoptosis .
Study 1: Antimicrobial Evaluation
A study conducted on a series of thiadiazole derivatives indicated that those containing the 1,3,4-thiadiazole ring exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 16 µg/mL depending on the specific derivative tested .
Study 2: Anticancer Activity in Cell Lines
In vitro assays demonstrated that the compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells. Flow cytometry analysis revealed that treatment led to increased apoptosis rates and cell cycle arrest at the G0/G1 phase .
Data Tables
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions requiring precise control of temperature, solvent polarity, and reaction time. For example, coupling the quinoline core with the thiadiazole moiety may necessitate anhydrous conditions and catalysts like Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency. Post-reaction purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical to confirm purity and structural integrity .
Q. How can spectroscopic methods (NMR, IR, MS) be systematically applied to characterize this compound?
- ¹H-NMR : Identify the ethyl group (δ 1.2–1.4 ppm, triplet) and methoxy protons (δ 3.8–4.0 ppm, singlet). The thiadiazole ring protons appear as a singlet near δ 8.2–8.5 ppm.
- IR : Confirm carbonyl groups (C=O stretching at ~1680–1720 cm⁻¹) and NH stretching (3200–3400 cm⁻¹) in the carboxamide moiety.
- MS : Use ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 415.2) and fragmentation patterns to validate substituent connectivity .
Q. What methodologies are recommended for assessing its biological activity in preliminary studies?
Begin with in vitro assays targeting enzymes or receptors structurally related to the compound’s scaffold (e.g., kinase inhibition assays). Use dose-response curves (IC₅₀ calculations) and compare to positive controls. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to guide experimental design .
Advanced Research Questions
Q. How can experimental design (DoE) principles improve reaction yield and selectivity?
Apply factorial design to optimize variables like temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) can model interactions between variables, reducing the number of trials while maximizing yield. For example, a Central Composite Design (CCD) may reveal that higher temperatures (90°C) and DMF as solvent increase yields by 25% compared to THF .
Q. What computational strategies are effective for predicting reactivity and regioselectivity?
Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map reaction pathways and transition states. Tools like Gaussian or ORCA can identify electrophilic/nucleophilic sites on the quinoline and thiadiazole rings, guiding functionalization strategies. ICReDD’s integrated computational-experimental workflows are particularly useful for validating predictions .
Q. How can contradictory biological activity data be resolved across studies?
- Replication : Standardize assay conditions (e.g., cell lines, incubation time).
- Structural analogs : Compare activity of derivatives (e.g., replacing the isopropyl group with cyclopropyl) to isolate substituent effects.
- Meta-analysis : Use statistical tools (e.g., R or Python’s SciPy) to identify outliers or confounding variables in published datasets .
Q. What role do substituents (e.g., isopropyl, methoxy) play in modulating bioactivity?
The isopropyl group on the thiadiazole ring enhances lipophilicity (logP ~2.5), improving membrane permeability. The methoxy group on the quinoline core may stabilize π-π stacking interactions with aromatic residues in target proteins. SAR studies using analogs with halogen or nitro substituents can quantify these effects .
Q. What advanced techniques are recommended for elucidating reaction mechanisms?
- Kinetic isotope effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- In situ FTIR/Raman spectroscopy : Monitor intermediate formation (e.g., enolates or acyl azides) during synthesis.
- Hammett plots : Correlate substituent electronic effects with reaction rates to distinguish between nucleophilic or radical pathways .
Q. How can stability studies under varying conditions inform formulation strategies?
Conduct accelerated degradation studies:
- Thermal stress : Heat at 40–60°C for 48 hours; monitor decomposition via HPLC.
- Photolysis : Expose to UV light (λ = 254 nm) to assess photostability.
- Hydrolytic stability : Test in buffers (pH 1–13) to identify labile bonds (e.g., carboxamide hydrolysis at pH >10) .
Q. What interdisciplinary approaches enhance understanding of this compound’s pharmacological potential?
Combine cheminformatics (e.g., QSAR models using MOE or Schrödinger) with systems biology (e.g., KEGG pathway analysis) to predict off-target effects. Integrate microfluidics for high-throughput screening (HTS) of derivatives, enabling rapid SAR exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
